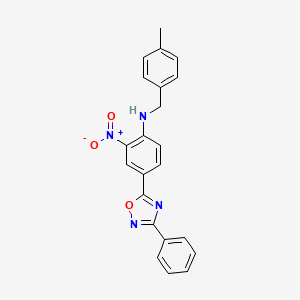
N-(4-methylbenzyl)-2-nitro-4-(3-phenyl-1,2,4-oxadiazol-5-yl)aniline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-methylbenzyl)-2-nitro-4-(3-phenyl-1,2,4-oxadiazol-5-yl)aniline is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as MBX-8025 and belongs to the class of nitrophenyl-substituted oxadiazoles.
作用機序
The mechanism of action of N-(4-methylbenzyl)-2-nitro-4-(3-phenyl-1,2,4-oxadiazol-5-yl)aniline involves the inhibition of fatty acid synthase (FAS), an enzyme that is essential for the synthesis of fatty acids in cancer cells. FAS is overexpressed in many types of cancer cells, and its inhibition leads to the accumulation of toxic intermediates and ultimately cell death.
Biochemical and Physiological Effects:
This compound has been shown to have both biochemical and physiological effects. Biochemically, it inhibits the activity of fatty acid synthase, leading to the accumulation of toxic intermediates and ultimately cell death. Physiologically, it has been shown to have anti-cancer, antibacterial, and antiviral properties.
実験室実験の利点と制限
One of the main advantages of using N-(4-methylbenzyl)-2-nitro-4-(3-phenyl-1,2,4-oxadiazol-5-yl)aniline in lab experiments is its potent inhibitory activity against fatty acid synthase. This makes it a useful tool for studying the role of FAS in cancer cells and other diseases. However, one of the limitations of this compound is its relatively low solubility in water, which can make it difficult to work with in some experiments.
将来の方向性
There are many potential future directions for research on N-(4-methylbenzyl)-2-nitro-4-(3-phenyl-1,2,4-oxadiazol-5-yl)aniline. One area of research is the development of new cancer therapies based on the inhibition of fatty acid synthase. Another area of research is the development of new antibiotics and antiviral drugs based on the antibacterial and antiviral properties of MBX-8025. Additionally, future research may focus on the development of new methods for synthesizing and purifying this compound, as well as the optimization of its pharmacological properties.
合成法
The synthesis of N-(4-methylbenzyl)-2-nitro-4-(3-phenyl-1,2,4-oxadiazol-5-yl)aniline involves the reaction of 4-methylbenzylamine, 2-nitro-4-(3-phenyl-1,2,4-oxadiazol-5-yl)aniline, and glacial acetic acid in the presence of a catalyst such as acetic anhydride or sulfuric acid. The reaction mixture is heated to reflux for several hours, and the resulting product is then purified by recrystallization or column chromatography.
科学的研究の応用
N-(4-methylbenzyl)-2-nitro-4-(3-phenyl-1,2,4-oxadiazol-5-yl)aniline has been extensively studied for its potential applications in various fields of scientific research. One of the main applications of this compound is in the field of cancer research. MBX-8025 has been shown to inhibit the growth of various cancer cells, including breast, lung, and colon cancer cells. It works by inhibiting the activity of a protein called fatty acid synthase, which is essential for the growth and survival of cancer cells.
Another potential application of MBX-8025 is in the field of infectious diseases. This compound has been shown to have antibacterial and antiviral properties, making it a promising candidate for the development of new antibiotics and antiviral drugs.
特性
IUPAC Name |
N-[(4-methylphenyl)methyl]-2-nitro-4-(3-phenyl-1,2,4-oxadiazol-5-yl)aniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18N4O3/c1-15-7-9-16(10-8-15)14-23-19-12-11-18(13-20(19)26(27)28)22-24-21(25-29-22)17-5-3-2-4-6-17/h2-13,23H,14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XOUBCJIFKLXXLF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CNC2=C(C=C(C=C2)C3=NC(=NO3)C4=CC=CC=C4)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

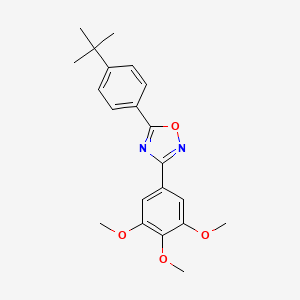
![N-(1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)picolinamide](/img/structure/B7717603.png)
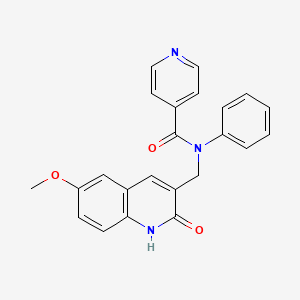
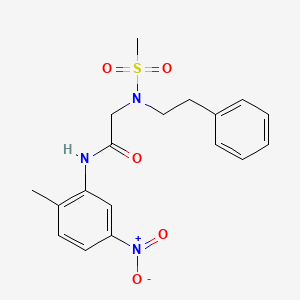

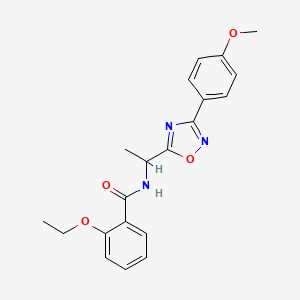
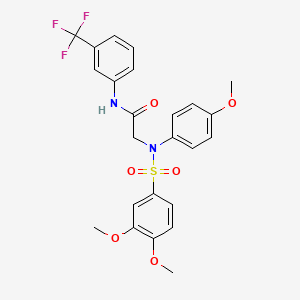

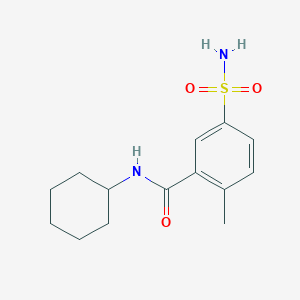
![N-(1-butyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-2-ethoxybenzamide](/img/structure/B7717642.png)

![1-benzoyl-N-[2-(methylsulfanyl)phenyl]-1,2,3,4-tetrahydroquinoline-6-carboxamide](/img/structure/B7717684.png)
![N-(3,5-dimethylphenyl)-3-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B7717686.png)
